molecular formula C11H8FNO6S B2804781 Methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate CAS No. 2411269-72-0

Methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No. B2804781
CAS RN: 2411269-72-0
M. Wt: 301.24
InChI Key: XTTNRHUAIJSRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate (also known as FSOX) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FSOX is a heterocyclic compound that contains both an oxazole and a carboxylate functional group.

Mechanism of Action

The mechanism of action of FSOX involves its inhibition of HDAC activity. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene expression. Inhibition of HDACs by compounds such as FSOX can lead to increased acetylation of histones and the activation of genes that may be involved in disease processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of FSOX are still being studied. However, it has been shown to have anti-proliferative effects in cancer cells and anti-inflammatory effects in animal models of inflammatory diseases. FSOX has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of FSOX is its relatively simple synthesis method, which allows for large-scale production. Additionally, FSOX has shown promising results in preclinical studies, suggesting that it may have potential as a therapeutic agent. However, one limitation of FSOX is its specificity for HDACs, which may limit its usefulness in treating diseases that are not associated with HDAC dysregulation.

Future Directions

There are several potential future directions for research on FSOX. One area of interest is the development of FSOX derivatives with improved specificity or potency. Additionally, FSOX could be studied in combination with other drugs to determine if it has synergistic effects. Finally, the therapeutic potential of FSOX could be investigated in clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of FSOX involves the reaction of 3-fluorosulfonylbenzoic acid with methyl 3-aminocrotonate in the presence of a base. The reaction proceeds through an intramolecular cyclization to form the oxazole ring, followed by esterification to form the carboxylate group. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate and can be completed in a few hours. The purity of the final product can be confirmed using techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

FSOX has been studied extensively for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been investigated as potential treatments for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO6S/c1-17-11(14)9-6-10(18-13-9)7-3-2-4-8(5-7)19-20(12,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTNRHUAIJSRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.